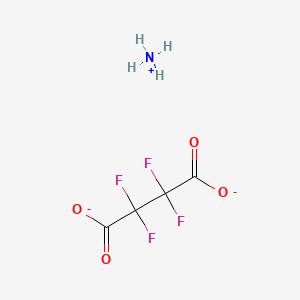
Ammonium tetrafluorobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetrafluorobutanedioate is an inorganic compound composed of the ammonium cation and the tetrafluorobutanedioate anion. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a white crystalline solid that is highly soluble in water and exhibits interesting reactivity due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium tetrafluorobutanedioate can be synthesized through the reaction of ammonium fluoride with butanedioic acid (succinic acid) in the presence of a fluorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
NH4F+C4H6O4→NH4C4H2F4O4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out in a controlled environment to optimize yield and purity. The product is then purified through recrystallization and filtration processes to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium tetrafluorobutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: It can be reduced to produce less fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
Ammonium tetrafluorobutanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a fluorinating agent in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which ammonium tetrafluorobutanedioate exerts its effects involves the interaction of the fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. The pathways involved in its mechanism of action include:
Hydrogen Bonding: The compound can participate in hydrogen bonding, affecting the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ammonium tetrafluoroborate: Similar in structure but contains a borate anion instead of butanedioate.
Ammonium hexafluorophosphate: Contains a hexafluorophosphate anion, used in different applications.
Ammonium tetrafluorosuccinate: Another fluorinated compound with a similar structure.
Uniqueness
Ammonium tetrafluorobutanedioate is unique due to the presence of the butanedioate anion, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C4H4F4NO4- |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
azanium;2,2,3,3-tetrafluorobutanedioate |
InChI |
InChI=1S/C4H2F4O4.H3N/c5-3(6,1(9)10)4(7,8)2(11)12;/h(H,9,10)(H,11,12);1H3/p-1 |
InChI Key |
OTUVGUYXNBLWKC-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
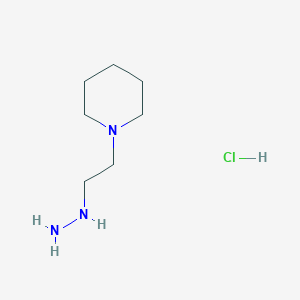
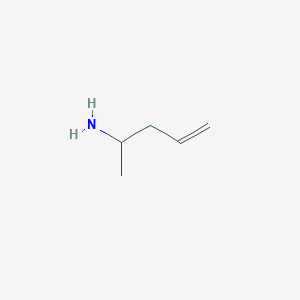
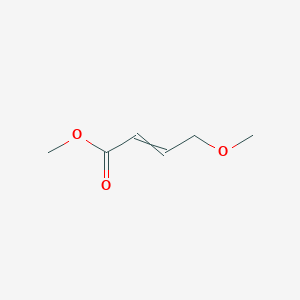
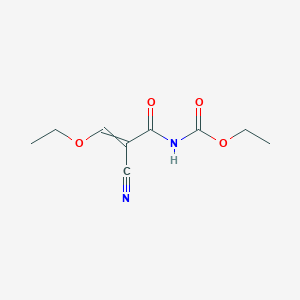
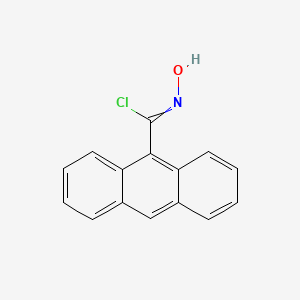
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
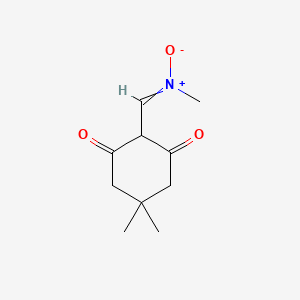
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
